Prop-2-yn-1-yl 3-bromo-4-((2-fluorobenzyl)oxy)benzoate
Description
Prop-2-yn-1-yl 3-bromo-4-((2-fluorobenzyl)oxy)benzoate is a synthetic ester derivative featuring a benzoate core substituted with a bromine atom at the 3-position and a (2-fluorobenzyl)oxy group at the 4-position. The 2-fluorobenzyl ether introduces steric and electronic effects due to the ortho-fluorine atom, which may influence intermolecular interactions such as hydrogen bonding or π-stacking .
Properties
Molecular Formula |
C17H12BrFO3 |
|---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
prop-2-ynyl 3-bromo-4-[(2-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C17H12BrFO3/c1-2-9-21-17(20)12-7-8-16(14(18)10-12)22-11-13-5-3-4-6-15(13)19/h1,3-8,10H,9,11H2 |
InChI Key |
YICSHCSSAONVIU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 3-bromo-4-((2-fluorobenzyl)oxy)benzoate typically involves the esterification of 3-bromo-4-((2-fluorobenzyl)oxy)benzoic acid with prop-2-yn-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 3-bromo-4-((2-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) is commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Prop-2-yn-1-yl 3-bromo-4-((2-fluorobenzyl)oxy)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 3-bromo-4-((2-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in signal transduction, leading to altered cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzene Core
The target compound’s benzoate core distinguishes it from related aromatic derivatives. Key comparisons include:
Key Observations :
- Halogen Effects : The bromine in the target compound increases steric bulk compared to chloro or fluoro substituents in analogues like 12c. Bromine’s polarizability may enhance van der Waals interactions in solid-state packing.
- Functional Group Reactivity : The propargyl ester in the target compound offers distinct reactivity (e.g., alkyne participation in cycloadditions) compared to aldehydes (12b, 12c) or carboxylic acids ().
Benzyloxy Group Modifications
The 2-fluorobenzyloxy group in the target compound contrasts with other benzyloxy-substituted derivatives:
Key Observations :
- Electronic Effects: Fluorine’s electronegativity decreases electron density on the benzene ring, altering reactivity in electrophilic substitutions compared to non-halogenated benzyloxy derivatives.
Ester vs. Acid/Carbohydrate Derivatives
The propargyl ester group differentiates the target compound from structurally related acids or carbohydrate-linked esters:
Key Observations :
- Reactivity : The propargyl group in the target compound supports copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in allyl or methyl esters.
- Solubility : Esters generally exhibit lower aqueous solubility than carboxylic acids due to the absence of ionizable groups.
Biological Activity
Prop-2-yn-1-yl 3-bromo-4-((2-fluorobenzyl)oxy)benzoate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 363.18 g/mol. The compound features a propynyl group attached to a brominated benzoate structure, which may contribute to its biological activity.
Pharmacological Activities
Research indicates that compounds with similar structural motifs exhibit various pharmacological effects, including:
- Antiviral Activity : Some derivatives of benzoate compounds have shown significant antiviral properties, particularly against viruses such as SARS-CoV-2. For instance, studies have demonstrated that certain analogues can inhibit viral replication by targeting specific viral enzymes .
- Anticancer Properties : Compounds with similar structures have been investigated for their anticancer potential. For example, certain benzoate derivatives have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .
- Anti-inflammatory Effects : The anti-inflammatory activity of benzoate derivatives has also been documented. These compounds may inhibit inflammatory cytokines and enzymes like cyclooxygenase (COX), leading to reduced inflammation in various models .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer progression. For instance, some derivatives act as inhibitors of the main protease (Mpro) of SARS-CoV-2, demonstrating effective binding through non-covalent interactions .
- Cell Signaling Modulation : The compound may influence cell signaling pathways that regulate apoptosis and cell cycle progression, contributing to its anticancer effects .
Study 1: Antiviral Activity Against SARS-CoV-2
A recent study evaluated the antiviral efficacy of various benzoate derivatives against SARS-CoV-2 using Vero cells. The results indicated that certain structural modifications led to enhanced inhibitory activity against viral replication, with some compounds achieving over 90% inhibition at specific concentrations .
Study 2: Cytotoxicity in Cancer Cells
In another investigation, a series of benzoate analogues were tested for cytotoxic effects against different cancer cell lines. The study reported IC50 values ranging from 10 µM to 30 µM for the most active compounds, highlighting the potential of these derivatives as anticancer agents .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
